molecular formula C12H12ClFO3 B12082140 Ethyl 4-(4-chloro-3-fluorophenyl)-3-oxobutanoate

Ethyl 4-(4-chloro-3-fluorophenyl)-3-oxobutanoate

Cat. No.: B12082140
M. Wt: 258.67 g/mol
InChI Key: HZQZXIHYWZHFOX-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chloro-3-fluorophenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chloro-3-fluorophenyl group attached to a 3-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chloro-3-fluorophenyl)-3-oxobutanoate typically involves the esterification of 4-(4-chloro-3-fluorophenyl)-3-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chloro-3-fluorophenyl)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-(4-chloro-3-fluorophenyl)-3-oxobutanoic acid.

    Reduction: Ethyl 4-(4-chloro-3-fluorophenyl)-3-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(4-chloro-3-fluorophenyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chloro-3-fluorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-chlorophenyl)-3-oxobutanoate
  • Ethyl 4-(3-fluorophenyl)-3-oxobutanoate
  • Ethyl 4-(4-chloro-2-fluorophenyl)-3-oxobutanoate

Uniqueness

Ethyl 4-(4-chloro-3-fluorophenyl)-3-oxobutanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H12ClFO3

Molecular Weight

258.67 g/mol

IUPAC Name

ethyl 4-(4-chloro-3-fluorophenyl)-3-oxobutanoate

InChI

InChI=1S/C12H12ClFO3/c1-2-17-12(16)7-9(15)5-8-3-4-10(13)11(14)6-8/h3-4,6H,2,5,7H2,1H3

InChI Key

HZQZXIHYWZHFOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC(=C(C=C1)Cl)F

Origin of Product

United States

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